molecular formula C14H21N B13710267 N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine

N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13710267
M. Wt: 203.32 g/mol
InChI Key: GNOLWGAJQVLBSM-UHFFFAOYSA-N
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Description

N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of tetralins. Tetralins are a group of compounds containing a tetralin skeleton, which is a hydrogenated derivative of naphthalene. This compound is characterized by the presence of multiple methyl groups and an amine group attached to the tetrahydronaphthalene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives followed by methylation and amination reactions One common method includes the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, followed by selective methylation at the 5 and 7 positions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of catalysts to enhance reaction rates and yields. Hydrogenation is often carried out using metal catalysts such as palladium or platinum, while methylation can be achieved using methyl iodide or dimethyl sulfate. The amination step may involve the use of ammonia or primary amines under reductive conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form more saturated derivatives, although this is less common due to the already saturated nature of the tetrahydronaphthalene ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are not sterically hindered by the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for binding studies with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amine group allows for the formation of various derivatives that can be tested for biological activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavorings. Its unique structure imparts desirable properties to these products.

Mechanism of Action

The mechanism of action of N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

    N,N-dimethyltetralinamine: Similar structure but with fewer methyl groups.

    Tetramethylethylenediamine (TMEDA): Contains a similar amine functionality but with a different backbone structure.

    Tetramethylcyclohexylamine: Similar amine group but with a cyclohexane ring instead of a tetrahydronaphthalene ring.

Uniqueness: N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific arrangement of methyl groups and the presence of the tetrahydronaphthalene ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-10-8-11(2)12-6-5-7-14(15(3)4)13(12)9-10/h8-9,14H,5-7H2,1-4H3

InChI Key

GNOLWGAJQVLBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCC(C2=C1)N(C)C)C

Origin of Product

United States

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